molecular formula C10H20N2O4 B1653815 n,n'-Bis(2-hydroxyethyl)hexanediamide CAS No. 1964-73-4

n,n'-Bis(2-hydroxyethyl)hexanediamide

Cat. No.: B1653815
CAS No.: 1964-73-4
M. Wt: 232.28 g/mol
InChI Key: OSGRUAAPIRXZTJ-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within the Amide Functional Class

n,n'-Bis(2-hydroxyethyl)hexanediamide belongs to the amide functional class of organic compounds. Amides are characterized by a carbonyl group (C=O) bonded to a nitrogen atom. The nomenclature of this compound can be systematically deconstructed to understand its chemical structure, following IUPAC guidelines. qmul.ac.uk

The parent structure is "hexanediamide." This indicates a six-carbon chain (derived from hexane) with two amide functional groups, one at each end of the chain. The "-diamide" suffix signifies the presence of these two amide groups. The core of the molecule is derived from adipic acid, hence it is sometimes referred to as an adipamide (B165785) derivative. nih.govchemspider.com

The prefix "n,n'-Bis(2-hydroxyethyl)-" describes the substituents attached to the nitrogen atoms of the two amide groups.

n,n'- : In the nomenclature of amides, an uppercase 'N' is used as a locant to indicate that a substituent is attached to the nitrogen atom of the amide group. libretexts.orgyoutube.com The presence of both 'N' and 'N'' signifies that substituents are present on the nitrogen atoms of both amide groups in the diamide (B1670390) structure.

Bis() : The term "Bis" is used as a numerical multiplier instead of "di" when the group being multiplied is complex or already contains a numerical prefix (like "hydroxyethyl").

(2-hydroxyethyl) : This describes the specific substituent group. It is a two-carbon ethyl group (-CH2CH2-) where a hydroxyl (-OH) group is attached to the second carbon.

Therefore, the name this compound precisely describes a symmetrical molecule with a central six-carbon chain capped by two amide groups, each of which has a 2-hydroxyethyl group attached to its nitrogen atom. chemspider.com

ComponentMeaning
hexan Indicates a six-carbon backbone.
di-amide Signifies two amide functional groups, one at each end of the backbone.
n,n'- Specifies that substituents are bonded to the nitrogen atoms of both amide groups.
Bis- A multiplier indicating two identical, complex substituent groups.
(2-hydroxyethyl) The substituent group: a two-carbon chain with a hydroxyl group on the second carbon.

A breakdown of the IUPAC name for this compound.

Historical Context and Evolution of Research on Hexanediamide Derivatives

Research into hexanediamide derivatives is part of the broader historical development of diamide compounds. The initial significant research thrust into diamides emerged from the agrochemical industry in the early 1990s. nih.gov Researchers at Nihon Nohyaku Co., Ltd, while working on a herbicide development program, discovered a compound with weak insecticidal activity. nih.gov This pioneering work led to the synthesis of the first major diamide insecticide, flubendiamide, a phthalic acid diamide, in 1998. nih.gov

This discovery spurred further research and development by other companies, such as DuPont, which led to the invention of anthranilic diamides. researchgate.netnih.gov These compounds, including the highly successful chlorantraniliprole (B1668704) and cyantraniliprole, represented a new class of insecticides with a novel mode of action that selectively targets insect ryanodine (B192298) receptors (RyRs). researchgate.netnih.govtju.edu.cn The success of these diamide insecticides, classified as Group 28 by the Insecticide Resistance Action Committee (IRAC), established them as a significant area of chemical research. researchgate.net

While the initial focus was on insecticidal applications, the versatility of the diamide structure led to research in other areas. Hexanediamide, being a fundamental building block for nylon, provided a platform for developing derivatives for materials science. ontosight.aiptgchemical.com Researchers began exploring how modifications to the basic hexanediamide structure, such as the addition of functional groups like hydroxyls, could impart new properties for applications in polymers, coatings, and personal care products. ontosight.aiontosight.aiontosight.ai For instance, derivatives with varying alkyl chain lengths have been developed for use as surfactants, emulsifiers, and lubricants. ontosight.aichembk.com This evolution reflects a shift from a primary focus on bioactivity to a broader exploration of the physicochemical properties of hexanediamide derivatives for materials applications.

Current Research Landscape and Unifying Themes for this compound

The current research landscape for this compound and structurally similar compounds is predominantly centered on polymer chemistry and materials science. A unifying theme is the utilization of its bifunctional nature—the presence of two hydroxyl groups—to act as a monomer, chain extender, or cross-linking agent in the synthesis of various polymers.

One significant area of research is in the development of polyesteramides. N,N'-bis(2-hydroxyethyl) derivatives of dicarboxylic acids are used as diol monomers in melt condensation polymerization reactions. researchgate.net For example, polyesteramide prepolymers have been synthesized from adipic acid, butanediol, and N,N'-bis(2-hydroxyethyl)terephthalamide. researchgate.net The hydroxyl groups of the hexanediamide derivative react with carboxylic acids or their derivatives to form ester linkages, incorporating the amide functionality into the polymer backbone. This creates materials that combine the properties of both polyesters and polyamides.

A closely related compound, N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide, which has four hydroxyl groups, is actively used as a cross-linking agent, particularly for polyester (B1180765) coatings. nih.gov It can be used at levels up to 6% by weight to cure polyester coatings intended for metal substrates. nih.gov This compound serves as a less toxic alternative to other curing agents like TGIC (triglycidyl isocyanurate). nicesynth-chem.com The multiple hydroxyl groups allow for the formation of a dense cross-linked network, enhancing the mechanical and thermal properties of the final coating.

The functional hydroxyl groups also open possibilities for creating hydrogels. Copolymers based on 2-hydroxyethyl methacrylate (B99206) can be synthesized using various cross-linkers to generate methacrylate networks, demonstrating the utility of the hydroxyethyl (B10761427) group in forming polymeric structures for biomedical applications. researchgate.net Furthermore, the synthesis of related bis(2-hydroxyethyl) compounds is explored for creating novel esters and other derivatives for specialized applications, such as in lubricants or as intermediates for platinum-based antitumor compounds. nih.govmdpi.commdpi.com

Research AreaRole of this compound or AnaloguesResulting Product/Application
Polymer Synthesis Diol monomer in polycondensation reactions. researchgate.netPolyesteramides with combined properties of polyesters and polyamides. researchgate.net
Coatings Cross-linking/curing agent for polyester resins. nih.govnicesynth-chem.comDurable coatings for metal substrates. nih.gov
Materials Science Building block for functional polymers. nih.govHydrogels, specialty esters, and lubricants. researchgate.netmdpi.commdpi.com

Current research applications for this compound and related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1964-73-4

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

N,N'-bis(2-hydroxyethyl)hexanediamide

InChI

InChI=1S/C10H20N2O4/c13-7-5-11-9(15)3-1-2-4-10(16)12-6-8-14/h13-14H,1-8H2,(H,11,15)(H,12,16)

InChI Key

OSGRUAAPIRXZTJ-UHFFFAOYSA-N

SMILES

C(CCC(=O)NCCO)CC(=O)NCCO

Canonical SMILES

C(CCC(=O)NCCO)CC(=O)NCCO

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization

Established Synthetic Pathways for n,n'-Bis(2-hydroxyethyl)hexanediamide

The most fundamental method for producing this compound is the thermal condensation of hexanedioic acid and ethanolamine. This reaction involves the formation of two amide bonds with the elimination of two molecules of water.

The direct amidation of a carboxylic acid with an amine proceeds through a multi-step mechanism. Initially, the acidic carboxylic acid and the basic amine undergo an acid-base reaction to form a stable, but poorly reactive, ammonium (B1175870) carboxylate salt. The key challenge is the subsequent dehydration of this salt to form the amide bond, a process that is reversible and typically requires high temperatures (often exceeding 160-180°C) to overcome the activation energy and drive off the water byproduct. mdpi.com

Kinetically, the reaction is challenging. The formation of the ammonium salt is fast, but the dehydration step is slow and equilibrium-limited. mdpi.com To achieve high conversion, the water produced must be continuously removed from the reaction mixture, shifting the equilibrium towards the product side in accordance with Le Chatelier's principle. The rate of this uncatalyzed reaction is often slow, requiring prolonged reaction times at elevated temperatures, which can lead to side reactions and degradation of the product.

To maximize the yield and purity of this compound, several process parameters must be carefully controlled. The direct thermal condensation is generally limited to substrates that are not sensitive to heat. mdpi.com

Key parameters for optimization include:

Temperature: High temperatures are necessary to drive the dehydration of the ammonium carboxylate intermediate. However, excessively high temperatures can cause thermal decomposition or unwanted side reactions, such as polymerization or coloration of the product.

Pressure: Applying a vacuum is a common strategy to facilitate the removal of water, which is crucial for driving the reaction to completion.

Stoichiometry: A slight excess of one reactant, typically the more volatile amine (ethanolamine), can be used to ensure the complete conversion of the dicarboxylic acid.

Agitation: Proper mixing is essential to ensure homogeneity and improve heat and mass transfer within the reactor, particularly for removing the water byproduct. ijirset.com

ParameterTypical Range/ConditionPurpose in Optimization
Temperature140-200°COvercome activation energy for dehydration.
PressureAtmospheric to VacuumFacilitate removal of water byproduct to shift equilibrium.
Reactant Ratio (Amine:Acid)2:1 to 2.2:1Ensure complete conversion of the dicarboxylic acid.
Reaction TimeSeveral hoursAllow the slow dehydration reaction to reach high conversion.
Table 1. General Optimization Parameters for Direct Thermal Amidation.

Catalytic Approaches in the Synthesis of Hydroxyethyl-Substituted Amides

To overcome the limitations of high-temperature thermal condensation, catalytic methods have been developed. Catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions, leading to shorter reaction times, higher yields, and improved energy efficiency. These are broadly categorized into homogeneous and heterogeneous systems.

Homogeneous catalysts, which operate in the same phase as the reactants, have been explored for amidation reactions. Boron-based catalysts, such as boric acid and its derivatives, are effective for direct amidation. They are thought to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. For instance, 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives have been shown to be efficient catalysts for a wide range of amidation reactions with high yields. mdpi.com Cobalt-catalyzed hydroamidation has also been developed for synthesizing sterically hindered amides from alkenes and nitriles, demonstrating the utility of metal complexes in forming amide bonds under specific conditions. nih.gov However, the use of homogeneous catalysts often presents challenges in separating the catalyst from the final product, which can be a significant drawback in industrial applications.

Heterogeneous catalysts offer a more sustainable alternative to homogeneous systems due to their ease of separation and potential for recyclability. researchgate.net For the synthesis of diamides from dicarboxylic acids, solid acid catalysts are particularly effective. These catalysts typically function by providing Lewis acid sites that activate the carbonyl group of the carboxylic acid.

A significant challenge in Lewis acid catalysis is the potential for catalyst deactivation by basic molecules present in the reaction, namely the amine reactant and the water byproduct. researchgate.netnih.gov Therefore, research has focused on developing water- and base-tolerant Lewis acid catalysts. nih.govacs.org Metal oxides such as Niobium(V) oxide (Nb₂O₅), Zirconium(IV) oxide (ZrO₂), Titanium(IV) oxide (TiO₂), and Aluminum oxide (Al₂O₃) have emerged as robust and effective catalysts for direct amidation. mdpi.comresearchgate.net

Among these, Nb₂O₅ has demonstrated particularly high catalytic activity and tolerance to basic conditions, making it highly effective for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govacs.org The reaction is typically carried out under reflux in a high-boiling solvent like xylene to facilitate water removal. mdpi.comnih.gov The reusability of these catalysts makes them economically and environmentally attractive. researchgate.net

CatalystCatalyst TypeKey AdvantagesTypical Conditions
Nb₂O₅Heterogeneous Lewis AcidHigh activity, water- and base-tolerant, reusable. nih.govacs.orgRefluxing xylene or toluene. mdpi.comnih.gov
ZrO₂Heterogeneous Lewis AcidEffective for direct amide formation. researchgate.netTemperatures >100°C. researchgate.net
Boric Acid DerivativesHomogeneousHigh efficiency for a broad range of substrates. mdpi.comLower temperatures than thermal methods.
Metal-Organic Frameworks (MOFs)HeterogeneousRecyclable, eliminates stoichiometric waste. researchgate.netVaries with MOF structure.
Table 2. Comparison of Catalytic Systems for Amidation.

Innovations in Green Chemistry for Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles are applied to improve the sustainability of the amidation process.

Key green chemistry innovations include:

Catalysis: The shift from stoichiometric reagents to catalytic processes, particularly using reusable heterogeneous catalysts like Nb₂O₅, is a cornerstone of green amide synthesis. This approach improves atom economy, reduces waste, and lowers energy requirements. researchgate.netnih.gov

Solvent Reduction: Efforts are being made to conduct amidation reactions under solvent-free conditions or in environmentally benign solvents like water. nih.gov While high temperatures are often required for solvent-free synthesis, the elimination of organic solvents significantly reduces the environmental footprint of the process.

Atom Economy: Direct amidation is an inherently atom-economical reaction, as the only byproduct is water. This contrasts sharply with older methods that rely on activating agents (e.g., converting the carboxylic acid to an acyl chloride), which generate significant stoichiometric waste.

Recent research has also explored mechanochemistry, using ball milling to drive reactions with minimal or no solvent, further enhancing the green credentials of synthetic protocols. unibe.ch These innovations collectively contribute to making the production of hydroxyethyl-substituted amides like this compound more sustainable and environmentally friendly.

Solvent Engineering and Waste Minimization Strategies

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, solvent engineering and waste minimization are key areas of development.

Traditional amidation reactions often require high temperatures and the use of solvents that can be harmful to the environment. To mitigate this, researchers are exploring alternative, greener solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many chemical reactions. nih.gov The synthesis of related amide compounds has been successfully demonstrated in aqueous media, often accelerated by microwave irradiation, which can lead to shorter reaction times, higher yields, and cleaner products. nih.gov

Solvent-free, or solid-state, synthesis is another promising approach to waste minimization. By eliminating the solvent altogether, this method significantly reduces the environmental footprint of the chemical process. For the synthesis of amides, solid catalysts can be employed to facilitate the reaction between the carboxylic acid and the amine in the absence of a solvent. For instance, Na/Ca(OH)2 has been used as a solid catalyst for the aminolysis of oils with diethanolamine (B148213), demonstrating high efficiency and reusability. rsc.org

Enzymatic synthesis represents a frontier in green chemistry, offering high selectivity and mild reaction conditions. Enzymes such as lipases can catalyze amidation reactions, potentially reducing the need for harsh reagents and solvents. Research into the enzymatic synthesis of various amide polymer precursors is ongoing, with some enzymes showing promise in their ability to couple diacids and diamines. biorxiv.org

StrategyDescriptionPotential Advantages for this compound Synthesis
Aqueous Synthesis Utilizing water as the reaction solvent, potentially with microwave assistance.Reduced use of volatile organic compounds (VOCs), improved safety, and potentially faster reaction rates. nih.gov
Solvent-Free Synthesis Conducting the reaction in the absence of a solvent, often using a solid catalyst.Elimination of solvent waste, simplified product purification, and potential for energy savings. rsc.org
Enzymatic Catalysis Employing enzymes like lipases to catalyze the amidation reaction.High selectivity, mild reaction conditions (lower temperature and pressure), and reduced byproduct formation. biorxiv.org

Atom Economy and Reaction Efficiency Enhancements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comwikipedia.org The ideal atom economy is 100%, meaning that all the atoms of the reactants are found in the final product, with no atoms wasted as byproducts. wikipedia.org

The synthesis of this compound from adipic acid and diethanolamine is an amidation reaction that produces water as the only byproduct. The reaction can be represented as:

Adipic Acid + 2 Diethanolamine → this compound + 2 H₂O

The theoretical atom economy for this reaction can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

CompoundMolecular FormulaMolecular Weight ( g/mol )
Adipic AcidC₆H₁₀O₄146.14
DiethanolamineC₄H₁₁NO₂105.14
This compoundC₁₄H₂₈N₂O₆320.38
WaterH₂O18.02

Calculation:

Molecular Weight of Desired Product = 320.38 g/mol

Sum of Molecular Weights of Reactants = 146.14 g/mol (Adipic Acid) + 2 * 105.14 g/mol (Diethanolamine) = 356.42 g/mol

Atom Economy = (320.38 / 356.42) * 100 = 89.89%

To enhance reaction efficiency, catalysts are often employed. Catalytic hydrogenation is an example of a highly atom-economical reaction. wikipedia.org For amidation, various catalysts can be used to increase the reaction rate and yield, including acid catalysts like sulfuric acid scispace.com and solid catalysts. The use of catalysts can lead to milder reaction conditions, which in turn can reduce energy consumption and the formation of degradation byproducts. mdpi.com

Targeted Derivatization and Functionalization Strategies

The presence of hydroxyl and amide groups in this compound allows for a wide range of derivatization reactions, leading to the creation of novel molecules with tailored properties.

Esterification Reactions of Hydroxyl Moieties for Diverse Products

The two primary hydroxyl groups in this compound are reactive sites for esterification. By reacting the compound with various carboxylic acids or their derivatives, a diverse range of ester products can be synthesized. This is a key strategy for producing polyesteramides, a class of polymers that combine the properties of both polyesters and polyamides.

For instance, this compound can be used as a diol monomer in melt condensation polymerization with dicarboxylic acids like adipic acid or sebacic acid to produce polyesteramides. researchgate.net These polymers can exhibit a range of thermal and mechanical properties depending on the specific dicarboxylic acid used. Furthermore, the resulting polyesteramides can undergo chain extension reactions to increase their molecular weight and modify their properties. researchgate.netresearchgate.net

The synthesis of high molecular weight biobased aliphatic polyesters has been achieved through acyclic diene metathesis (ADMET) polymerization, demonstrating a pathway to creating sustainable polymers with advanced properties. nih.gov

Reactant with this compoundResulting Product TypePotential Applications
Adipic Acid / Sebacic AcidAliphatic Polyesteramides researchgate.netThermoplastics, fibers researchgate.net
Terephthalic Acid DerivativesAromatic-Aliphatic Polyesteramides researchgate.netHigh-performance polymers researchgate.net
DiisocyanatesPoly(ester-urethane-amide)sElastomers, coatings

Amide Linkage Modifications for Advanced Molecular Architectures

The amide linkages in this compound are generally stable but can be modified under certain conditions to create more complex molecular architectures. While direct modification of the amide bond in this specific molecule is not widely reported, related chemistries suggest potential pathways.

One approach is the cleavage of the amide bond through hydrolysis, which can be catalyzed by acids, bases, or enzymes. nih.govresearchgate.net This could be a step in a multi-step synthesis to produce different functional groups.

A more advanced strategy involves using the di-functional nature of the parent diamine (from which the hexanediamide is derived) to build novel polymeric structures. For example, amide-containing diamines can react with dianhydrides to form polyamideimides (PAIs), which are high-performance polymers with excellent thermal and mechanical properties. nih.gov This suggests that this compound could potentially be reduced back to its corresponding diamine and then used as a monomer for PAI synthesis.

The synthesis of polyamides from bio-based monomers like 2,5-furandicarboxylic acid is an active area of research, aiming to replace petroleum-derived plastics with sustainable alternatives. rsc.org

Strategies for Chelating Complex Formation

The nitrogen and oxygen atoms in this compound, and its derivatives, can act as donor atoms, allowing the molecule to function as a chelating agent that can form stable complexes with metal ions. smolecule.comnih.gov This property is of interest for applications in catalysis, materials science, and analytical chemistry.

The formation of metal complexes often involves the reaction of the ligand with a metal salt in a suitable solvent. The coordination geometry and stability of the resulting complex depend on several factors, including the nature of the metal ion, the ligand-to-metal molar ratio, the pH of the solution, and the solvent used. krishisanskriti.orgresearchgate.net

For example, related bis(2-hydroxyethyl) diamine ligands have been shown to form complexes with a variety of metal ions, including Cu(II), Ni(II), Zn(II), and Cd(II). researchgate.net In these complexes, the ligand can coordinate to the metal center through its nitrogen and oxygen atoms, forming stable chelate rings. krishisanskriti.org The hydroxyl groups can either coordinate directly to the metal or remain uncoordinated, providing sites for further functionalization or hydrogen bonding interactions.

Metal IonLigandResulting Complex TypePotential ApplicationReference
Pd(II)N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamidePalladium-based complexCatalyst for Suzuki-Miyaura reaction smolecule.com
Cu(II), Ni(II), Zn(II), Cd(II)N,N-bis(2-hydroxyethyl)-ethylenediamineCyanide-bridged complexes and complex saltsMagnetic materials, catalysis researchgate.net
Mn(II), Cu(II), Zn(II), Cd(II)Hexadentate all-cis-diamineMononuclear and oligonuclear complexesChelating agents nih.gov

Advanced Characterization Techniques for Structural and Purity Assessment

Spectroscopic Methodologies for Elucidating Molecular Structure

Spectroscopic techniques are indispensable for probing the molecular structure of n,n'-Bis(2-hydroxyethyl)hexanediamide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each type of proton. The protons on the ethylene (B1197577) groups adjacent to the nitrogen and oxygen atoms would appear as separate multiplets, likely triplets, due to spin-spin coupling with their neighbors. The protons of the central hexanediamide backbone would also produce characteristic signals. The integration of these signals would correspond to the number of protons in each unique environment, confirming the stoichiometry of the molecule.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The chemical shifts of these peaks would indicate the nature of the carbon's bonding, distinguishing between the carbonyl carbons of the amide groups, the methylene (B1212753) carbons of the hexanediamide chain, and the methylene carbons of the hydroxyethyl (B10761427) side chains.

Illustrative ¹H NMR Data for this compound (in DMSO-d₆)

Please note: This table contains hypothetical data for illustrative purposes.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.80t2HNH (Amide)
~4.50t2HOH (Hydroxy)
~3.45q4HN-CH₂-CH₂-OH
~3.20q4HN-CH₂-CH₂-OH
~2.05t4HCO-CH₂-
~1.50m4HCO-CH₂-CH₂-

Illustrative ¹³C NMR Data for this compound (in DMSO-d₆)

Please note: This table contains hypothetical data for illustrative purposes.

Chemical Shift (δ) ppmAssignment
~172.5C=O (Amide)
~59.0N-CH₂-CH₂-OH
~49.5N-CH₂-CH₂-OH
~35.0CO-CH₂-
~25.0CO-CH₂-CH₂-

Vibrational Spectroscopy: Infrared (IR) and Raman Applications for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An IR spectrum of this compound would be expected to show a broad absorption band in the region of 3300 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups and the N-H stretching of the secondary amide. A strong absorption peak around 1640 cm⁻¹ would correspond to the C=O stretching vibration of the amide I band. The C-N stretching and N-H bending vibrations of the amide II band would likely appear around 1550 cm⁻¹.

Illustrative IR Absorption Bands for this compound

Please note: This table contains hypothetical data for illustrative purposes.

Frequency (cm⁻¹)IntensityAssignment
3300 (broad)StrongO-H and N-H stretching
2940, 2860MediumC-H stretching
1640StrongC=O stretching (Amide I)
1550StrongN-H bending (Amide II)
1050MediumC-O stretching

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry would allow for the determination of the exact molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, providing further structural information. For this compound, characteristic fragmentation patterns would include the loss of water from the hydroxyethyl groups and cleavage of the amide bonds, leading to fragment ions that can be used to piece together the molecular structure.

Illustrative ESI-MS Data for this compound

Please note: This table contains hypothetical data for illustrative purposes.

m/z (Daltons)Relative IntensityProposed Ion
233.15100%[M+H]⁺
215.1445%[M+H - H₂O]⁺
188.1330%[M+H - C₂H₅NO]⁺

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or degradation products, thereby allowing for a detailed assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be a suitable starting point for method development. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer to control the pH.

Detection could be achieved using a UV detector, as the amide functional groups exhibit some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. A well-developed HPLC method would show a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks. The purity can then be calculated based on the relative peak areas.

Illustrative HPLC Method Parameters for Purity Analysis

Please note: This table contains hypothetical data for illustrative purposes.

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient)
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectorUV at 210 nm
Column Temperature30 °C
Retention Time~5.8 minutes

Gas Chromatography (GC) for Volatile Purity Assessment

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and the presence of polar hydroxyl and amide groups, which can lead to poor peak shape and thermal degradation.

However, GC could be employed for the assessment of volatile impurities that may be present from the synthesis process. For the analysis of the compound itself, a derivatization step, such as silylation of the hydroxyl groups, would likely be necessary to increase its volatility and thermal stability. A GC-MS (Gas Chromatography-Mass Spectrometry) setup would be particularly powerful, allowing for the separation and identification of any volatile impurities.

Illustrative GC Method Parameters for Volatile Impurity Profiling

Please note: This table contains hypothetical data for illustrative purposes.

ParameterValue
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Gel Permeation Chromatography (GPC) for Polymerization Monitoring

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for monitoring the progress of polymerization reactions involving this compound. This technique separates molecules based on their hydrodynamic volume in solution, allowing for the determination of molecular weight distribution and the observation of polymer growth over time.

In a typical GPC analysis for polymerization monitoring, aliquots are taken from the reaction mixture at different time intervals. These samples are dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and injected into the GPC system. The system consists of a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute faster, while smaller molecules, including the monomer and oligomers, penetrate the pores to varying degrees and have a longer retention time.

The application of GPC has been demonstrated in monitoring the enzymatic ring-opening polymerization (eROP) of monomers like ε-caprolactone, initiated by molecules containing hydroxyethyl functionalities. nih.gov In such studies, GPC chromatograms clearly show the gradual appearance and increase in the intensity of the polymer peak, corresponding to a decrease in the monomer peak. This allows for the calculation of key parameters such as the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A narrow dispersity value, typically close to 1, indicates a controlled polymerization process with uniform chain growth.

Table 1: Illustrative GPC Data for Monitoring a Polymerization Reaction

Reaction Time (hours)Mn ( g/mol )Mw ( g/mol )Dispersity (Đ)Monomer Conversion (%)
0---0
15,0005,5001.1030
212,00013,8001.1565
425,00029,7501.1995
628,00033,6001.2098

This table presents hypothetical data to illustrate the typical progression of a polymerization reaction as monitored by GPC. The increasing molecular weights and high monomer conversion indicate successful polymerization.

By tracking these parameters, researchers can optimize reaction conditions such as temperature, catalyst concentration, and reaction time to achieve the desired polymer characteristics. The presence of unimodal peaks in the GPC chromatograms suggests a single active species is forming during polymerization. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis

To perform a single-crystal XRD analysis, a suitable single crystal of the compound must first be grown. This can be achieved by methods such as slow evaporation of a solvent or diffusion of a non-solvent into a solution of the compound. nih.gov The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected on a detector.

Table 2: Representative Crystallographic Data from Single-Crystal XRD Analysis

ParameterExample ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements of the crystal.
a (Å)10.567Unit cell dimension.
b (Å)8.954Unit cell dimension.
c (Å)14.231Unit cell dimension.
β (°)98.75Angle of the unit cell.
Volume (ų)1328.5Volume of the unit cell.
Hydrogen Bonds (Å)O-H···O: 1.85-2.15Distances of key intermolecular interactions.

This table provides example data that could be obtained from an XRD analysis of a crystalline organic compound, illustrating the level of structural detail available.

For polycrystalline or semi-crystalline materials derived from this compound, powder XRD would be employed to identify crystalline phases, determine the degree of crystallinity, and measure crystallite size.

Thermal Analysis Techniques for Material Behavior Studies

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and informative thermal analysis techniques for characterizing materials like this compound and its resulting polymers.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This technique is highly sensitive to phase transitions and other thermal events. For this compound, a DSC thermogram would reveal its melting point (Tₘ) as a sharp endothermic peak. For polymers synthesized from this monomer, DSC can identify the glass transition temperature (T₉), a characteristic of the amorphous regions, and any melting or crystallization events for semi-crystalline polymers. The thermotropic phase behavior of materials can be complex, sometimes showing multiple peaks or hysteresis between heating and cooling cycles, which provides insight into the structural organization and stability of different phases. nih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability of a material and its decomposition profile. A TGA curve plots the percentage of weight loss against temperature. For this compound, the TGA thermogram would indicate the temperature at which the compound begins to decompose. For polymers, TGA is used to determine the decomposition temperature, which is a critical parameter for defining the upper service temperature of the material. The analysis of complexes containing related ligands like N,N-bis(2-hydroxyethyl)-ethylenediamine has shown how thermal decomposition stages can be identified and compared. researchgate.net

Table 3: Hypothetical Thermal Analysis Data for this compound and a Derived Polymer

TechniqueParameterThis compoundPolymer
DSCMelting Temperature (Tₘ)~130-140 °C~200-220 °C
DSCGlass Transition Temp. (T₉)N/A~60-70 °C
TGAOnset of Decomposition (Tₒ)~250 °C~350 °C
TGATemperature at 5% Weight Loss~265 °C~370 °C

This table presents plausible thermal properties for the monomer and a hypothetical polymer derived from it, showcasing the kind of data obtained from DSC and TGA.

Together, DSC and TGA provide a comprehensive understanding of the thermal behavior and stability of this compound and its polymers, which is essential for determining their processing conditions and application limits.

Mechanistic and Intermolecular Interaction Studies

Reaction Kinetics and Thermodynamics of Amide Formation and Degradation

The formation of n,n'-Bis(2-hydroxyethyl)hexanediamide, a diamide (B1670390), typically proceeds through the condensation reaction between hexanedioic acid (or its derivatives, such as esters or acyl chlorides) and 2-(2-hydroxyethylamino)ethanol. The reaction kinetics are influenced by factors such as temperature, pressure, and the presence of catalysts. Generally, the rate of amidation increases with temperature; however, side reactions can also become more prevalent at elevated temperatures. The use of a catalyst, such as a mineral acid or a Lewis acid, can significantly accelerate the reaction by activating the carbonyl group of the carboxylic acid or its derivative, making it more susceptible to nucleophilic attack by the amine.

The degradation of this compound primarily occurs through hydrolysis of the amide bonds. This process can be catalyzed by both acids and bases.

Acid-catalyzed hydrolysis: The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine lead to the regeneration of the carboxylic acid and the corresponding protonated amine.

Base-catalyzed hydrolysis: This pathway involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. The subsequent elimination of the amide anion (a poor leaving group) is typically the rate-determining step and is often facilitated by protonation from a water molecule to form the amine and the carboxylate anion.

The kinetics of hydrolysis are dependent on the pH and temperature of the environment. The stability of the amide bond makes its hydrolysis a relatively slow process under neutral conditions at ambient temperatures.

A representative data table for the thermodynamic parameters of a typical amide formation reaction is provided below. Note that these are generalized values and would vary for the specific synthesis of this compound.

Thermodynamic ParameterTypical Value Range for AmidationSignificance
Enthalpy Change (ΔH)-20 to -40 kJ/molThe negative value indicates that the formation of the amide bond is an exothermic process, releasing heat.
Entropy Change (ΔS)-80 to -120 J/(mol·K)The negative value reflects a decrease in the randomness of the system as two reactant molecules combine to form a larger product molecule.
Gibbs Free Energy (ΔG)Negative under standard conditionsA negative value signifies that the reaction is spontaneous and favors the formation of the amide product.

Investigations into Hydrogen Bonding Networks and Intermolecular Associations

The molecular structure of this compound, featuring two amide linkages and two terminal hydroxyl groups, allows for the formation of extensive hydrogen bonding networks. These intermolecular interactions are crucial in determining the compound's physical properties, such as its melting point, solubility, and viscosity.

The amide group itself is a potent hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, it is expected that this compound molecules will arrange themselves to maximize hydrogen bonding interactions. This typically involves the formation of linear or sheet-like structures where the N-H of one molecule forms a hydrogen bond with the C=O of a neighboring molecule. unizin.org These strong intermolecular forces contribute to the relatively high melting points observed in polyamides and similar amide-containing compounds. rsc.org

Furthermore, the two terminal hydroxyl (-OH) groups are also capable of acting as both hydrogen bond donors and acceptors. This allows for additional intermolecular associations, potentially leading to a more complex three-dimensional hydrogen-bonded network. These hydroxyl groups can form hydrogen bonds with other hydroxyl groups, with the amide carbonyl oxygens, or with the amide N-H protons of adjacent molecules. The presence of these hydroxyl groups is also likely to enhance the compound's solubility in polar protic solvents like water and ethanol, as they can readily form hydrogen bonds with the solvent molecules.

The strength of these hydrogen bonds can be influenced by the molecular environment. For instance, in nonpolar solvents, intramolecular hydrogen bonding between the N-H and the hydroxyl oxygen on the same ethyl arm might occur. In polar solvents, intermolecular hydrogen bonding with the solvent molecules would be more prevalent.

The table below summarizes the potential hydrogen bonding interactions in this compound.

Hydrogen Bond DonorHydrogen Bond AcceptorType of Interaction
Amide N-HAmide C=OStrong intermolecular hydrogen bond, fundamental to the structure of polyamides. unizin.org
Hydroxyl O-HHydroxyl OIntermolecular hydrogen bonding between hydroxyl groups.
Amide N-HHydroxyl OIntermolecular hydrogen bonding between the amide proton and the hydroxyl oxygen.
Hydroxyl O-HAmide C=OIntermolecular hydrogen bonding between the hydroxyl proton and the amide carbonyl oxygen.

Solution-Phase Interaction Dynamics with Biological Macromolecules and Amphiphiles (analogous to N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide)

Interaction with Amphiphiles (e.g., Surfactants): Amphiphilic molecules, or surfactants, possess both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, surfactants self-assemble to form micelles above a certain concentration known as the critical micelle concentration (CMC). The interaction of this compound with surfactant micelles would likely involve the partitioning of its hydrophobic hexanedioyl backbone into the hydrophobic core of the micelle. The hydrophilic bis(2-hydroxyethyl)amide portions would likely be oriented towards the polar head groups of the surfactants and the surrounding aqueous environment. This interaction could potentially alter the CMC of the surfactant and the size and shape of the micelles.

The following table outlines the probable modes of interaction.

Interacting SpeciesPotential Interaction Modes with this compound
ProteinsHydrogen bonding with polar amino acid residues; Hydrophobic interactions with nonpolar amino acid residues.
SurfactantsPartitioning of the hydrophobic backbone into the micellar core; Hydrogen bonding of hydrophilic groups with surfactant head groups.

Elucidation of Chelating Properties and Metal Ion Coordination (analogous to N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide)

The structure of this compound, with its amide and hydroxyl functional groups, suggests potential for metal ion chelation. The analogous compound, N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide, is known to exhibit chelating properties. smolecule.com Chelation involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom or ion.

In this compound, the carbonyl oxygens of the amide groups and the oxygens of the hydroxyl groups can act as Lewis bases, donating their lone pairs of electrons to a metal cation. The spatial arrangement of these donor atoms could allow for the formation of stable five- or six-membered chelate rings with a metal ion. The specific coordination mode would depend on the nature of the metal ion (its size, charge, and preferred coordination geometry) and the conformational flexibility of the this compound molecule.

For instance, a metal ion could coordinate with the two carbonyl oxygens and the two hydroxyl oxygens, leading to a multidentate chelation. The efficiency of chelation is often enhanced by the "chelate effect," where a multidentate ligand forms a more stable complex than multiple monodentate ligands. Hydroxamic acids, which have a similar N-hydroxy amide functional group, are well-known for their strong metal-chelating abilities, particularly for Fe(III) and Zn(II). acs.org While amides are generally weaker ligands than hydroxamates, the presence of multiple coordinating groups in this compound could still lead to significant metal binding.

The table below summarizes the potential donor atoms and the nature of the resulting metal complexes.

Potential Donor AtomsMetal Ion TypeProbable Nature of Complex
Amide Carbonyl OxygensTransition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺)Formation of chelate rings involving the carbonyl groups.
Hydroxyl OxygensAlkali, alkaline earth, and transition metalsCoordination involving the hydroxyl groups, potentially with deprotonation at higher pH.
Combination of Amide and Hydroxyl OxygensVarious metal ionsMultidentate chelation leading to stable metal complexes.

Applications in Materials Science and Polymer Chemistry

Role as a Monomer or Co-monomer in Polymer Synthesis

As a bifunctional molecule containing two hydroxyl (-OH) groups, n,n'-Bis(2-hydroxyethyl)hexanediamide possesses the necessary characteristics to act as a diol monomer in step-growth polymerization. This functionality allows it to be incorporated into various polymer chains, influencing their structure and properties.

Understanding Polymerization Mechanisms

The primary polymerization mechanism for a diol monomer like this compound is condensation polymerization, a type of step-growth polymerization. In this process, the hydroxyl groups of the diamide (B1670390) can react with complementary functional groups on other monomers, such as carboxylic acids, acid chlorides, or isocyanates, to form larger polymer chains. Each reaction step creates a new chemical bond (e.g., an ester or urethane (B1682113) linkage) and typically eliminates a small molecule, such as water.

The polymerization would proceed in a stepwise fashion, where monomers react to form dimers, which then react to form trimers, and so on, until high molecular weight polymers are achieved. The final properties of the polymer are highly dependent on the structure of the co-monomers used in the reaction.

Synthesis of Polymeric Networks and Cross-linked Materials

While this compound itself is a linear difunctional monomer, it can contribute to the formation of cross-linked materials. When used in conjunction with monomers that have three or more functional groups (polyfunctional monomers), it can be incorporated into a three-dimensional polymer network.

Function as a Polymer Additive to Modulate Material Performance

The introduction of specific chemical functionalities through additives is a common strategy to enhance the performance of polymeric materials. The hydroxyl groups and amide linkages within this compound make it a candidate for modulating material properties.

Enhancing Mechanical Properties of Polymer Systems

As a cross-linking agent, N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide is known to improve the mechanical properties of polyester (B1180765) coatings. nih.gov Cross-linking reduces the mobility of polymer chains, which can lead to an increase in the material's stiffness, tensile strength, and hardness. Although this compound is difunctional, its incorporation into a polymer network can still influence mechanical properties by introducing hydrogen bonding sites via its amide groups. These intermolecular forces can enhance chain cohesion, contributing to improved strength.

The introduction of amide groups into a polyester backbone, for instance, has been shown to result in a distinct improvement in thermal stability and mechanical properties. researchgate.net

Improving Thermal Stability and Processing Characteristics

The presence of amide groups, as found in this compound, can enhance the thermal stability of polymers. The hydrogen bonds formed between amide groups require more energy to overcome, which can increase the melting point and decomposition temperature of the material. Research on polyesteramides has shown that the incorporation of amide functionalities can lead to good thermal stability, with initial decomposition temperatures exceeding 330°C. researchgate.net

The use of additives can also affect the processing characteristics of polymers. For example, the incorporation of a reactive diol could potentially lower the melt viscosity of a formulation during processing before curing, facilitating better mold filling and fiber wetting in composite manufacturing.

Integration into Coating and Resin Formulations

N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide is utilized as a cross-linking agent, or curing agent, in polyester coatings and resin formulations. nih.govptgchemical.com This compound can be used at levels up to 6% by weight of the polyester in coatings intended for metal substrates. nih.gov Its hydroxyl groups react with functional groups in the polyester resin, such as carboxyl or isocyanate groups, to form a durable, cross-linked network. This curing process transforms the liquid coating into a hard, protective film.

Given its structural similarities, this compound could function as a reactive diluent or a chain extender in similar formulations. Its two hydroxyl groups can participate in the curing reaction, integrating it into the final coating or resin matrix. This integration could be used to modify the properties of the cured material, such as its flexibility or adhesion.

Below is an interactive data table summarizing the properties of the related compound N,N,N',N'-tetrakis(2-hydroxyethyl)hexanediamide, which is often used as a curing agent.

PropertyValue
Synonym N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide
CAS Number 6334-25-4
Molecular Formula C14H28N2O6
Appearance White powder
Melting Point 120-130°C
Hydroxyl Value (mgKOH/g) 650-740
Application Curing agent for polyester coatings

Contribution to Surface Chemistry and Interfacial Phenomena

This compound, by virtue of its molecular architecture, is anticipated to exhibit significant activity at interfaces, functioning as a nonionic surfactant or emulsifying agent. This class of molecules, often referred to as alkanolamides of dicarboxylic acids, possesses a symmetrical structure with a central hydrophobic hydrocarbon core derived from hexanedioic acid (adipic acid) and two hydrophilic head groups, each comprising a diethanolamide moiety. This amphiphilic nature is the primary driver for its predicted behavior in surface chemistry.

The hydrophilic character is imparted by the two hydroxyethyl (B10761427) groups attached to the nitrogen atoms of the amide linkages. These groups are capable of forming hydrogen bonds with water molecules, rendering this portion of the molecule water-soluble. Conversely, the hexanediamide backbone provides a nonpolar, hydrophobic segment that is repelled by water and preferentially interacts with nonpolar substances like oils and other organic compounds.

While specific research detailing the surfactant properties of this compound is not extensively available in publicly accessible literature, the behavior of analogous fatty acid diethanolamides is well-documented and provides a strong basis for inference. atamanchemicals.com These compounds are widely recognized for their roles as foaming agents, emulsifiers, and viscosity enhancers in a variety of industrial and consumer products. atamanchemicals.com

The general mechanism by which this compound would act as a surfactant involves its migration to the interface between two immiscible phases, such as oil and water. At this interface, the molecules orient themselves with the hydrophilic diethanolamide groups in the aqueous phase and the hydrophobic hexanediamide core in the oil phase. This orientation reduces the interfacial tension between the two liquids, which is a key characteristic of surfactants. atlantis-press.com

As an emulsifying agent , this compound would facilitate the dispersion of one liquid into another in the form of an emulsion. By adsorbing at the oil-water interface, it would form a protective layer around the dispersed droplets, preventing them from coalescing and thus stabilizing the emulsion. The effectiveness of an emulsifier is often related to its Hydrophile-Lipophile Balance (HLB), and while the specific HLB value for this compound is not readily found, its structure suggests it would be suitable for creating stable oil-in-water (O/W) or water-in-oil (W/O) emulsions depending on the specific formulation. atlantis-press.com

The presence of two hydrophilic head groups in this compound is a distinguishing feature. This could potentially lead to unique interfacial arrangements and a stronger anchoring in the aqueous phase compared to mono-headgroup surfactants. This dual-headed structure might also influence its critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles in a solution.

In the broader context of materials science, the surfactant properties of such molecules can be harnessed to modify the surface properties of materials, improve the dispersion of particles in a liquid medium, and act as wetting agents.

Table of Expected Surfactant Properties (Based on Analogous Compounds)

PropertyExpected CharacteristicRationale
Surfactant Type NonionicThe molecule does not carry a net electrical charge.
Amphiphilicity YesPossesses both hydrophilic (-N(CH₂CH₂OH)₂) and hydrophobic (-(CH₂)₄-) regions.
Primary Function Emulsifier, Wetting AgentAbility to reduce interfacial tension between immiscible liquids.
Solubility Dispersible in waterThe presence of multiple hydroxyl groups enhances water interaction.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and thermodynamic stability of molecules like n,n'-Bis(2-hydroxyethyl)hexanediamide. While specific published studies focusing solely on this compound are limited, the principles of these calculations can be applied to predict its key properties. Such calculations would involve optimizing the molecular geometry to find the lowest energy conformation.

From the optimized structure, a wealth of information can be derived. The distribution of electron density, for instance, can reveal the locations of electrophilic and nucleophilic sites, which are key to understanding the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, thermodynamic parameters such as the standard enthalpy of formation, entropy, and Gibbs free energy of formation can be calculated. These values are essential for predicting the spontaneity of reactions involving this compound. Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular interactions, such as hydrogen bonding between the hydroxyl and amide groups, which play a significant role in the molecule's structure and properties.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value
Energy of HOMO-7.5 eV
Energy of LUMO1.2 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment3.5 D

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time, providing insights into its conformational landscape and how molecules interact with each other in a condensed phase. In an MD simulation, the trajectory of each atom is calculated by solving Newton's equations of motion, governed by a force field that describes the potential energy of the system.

For a flexible molecule like this compound, with its rotatable bonds in the hexanediamide backbone and the hydroxyethyl (B10761427) side chains, MD simulations can map out the various low-energy conformations the molecule can adopt. This is crucial for understanding its physical properties, such as its ability to crystallize or its behavior in solution. Studies on similar molecules, such as N,N'-1,4-butanediyl-bis(6-hydroxy-hexanamide), have shown that hydrogen bonding plays a critical role in determining the crystal structure and thermodynamic stability. nih.gov

MD simulations can also be used to investigate the aggregation behavior of this compound molecules. By simulating a system containing many of these molecules, it is possible to observe how they self-assemble and form larger structures. This is particularly relevant for understanding the formation of films, fibers, or other materials from this compound. The simulations can reveal the nature of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that drive the aggregation process.

Table 2: Key Conformational Dihedral Angles in this compound

Dihedral AnglePredominant Conformation (degrees)
C-C-C-C (central backbone)~180 (trans)
O=C-N-C~180 (trans)
C-N-C-C (side chain)~60 (gauche), ~180 (trans)
N-C-C-O (side chain)~60 (gauche), ~180 (trans)

Development of Structure-Activity Relationship (SAR) Models for Predictive Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. For a compound like this compound, SAR models could be developed to predict properties such as its biodegradability, toxicity, or its performance as a cross-linking agent in polymers.

The development of a SAR model involves compiling a dataset of structurally related compounds with known activities or properties. For polyamides and related compounds, these properties could include glass transition temperature, melting temperature, and tensile modulus. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity.

Statistical methods or machine learning algorithms are then used to build a mathematical model that links the descriptors to the observed activity. mdpi.com Once a robust and validated SAR model is established, it can be used to predict the properties of new, untested compounds like derivatives of this compound. This predictive capability is highly valuable for the rational design of new molecules with desired characteristics, reducing the need for extensive experimental synthesis and testing. For instance, models have been developed to predict the mechanical properties of polyamides based on their molecular features. nih.gov

Computational Predictions of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about the reaction pathways and the structures and energies of transition states. For this compound, this could involve studying its synthesis, typically from adipic acid and 2-aminoethanol, or its degradation pathways.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction mechanism and the rate-determining step. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Computational studies on amide bond formation have elucidated the role of catalysts and the effects of substituents on the reaction mechanism. rsc.orgrsc.orgnih.gov

For example, a computational study of the reaction between adipoyl chloride and 2-aminoethanol to form this compound would involve calculating the energies of the reactants, intermediates, transition states, and products. This would provide a detailed understanding of the reaction's thermodynamics and kinetics. Such studies are invaluable for optimizing reaction conditions to improve yield and reduce byproducts.

Environmental Fate and Degradation Pathways

Environmental Distribution and Mobility in Various Compartments

Limited direct data exists for the environmental distribution and mobility of n,n'-Bis(2-hydroxyethyl)hexanediamide. However, its chemical structure provides insights into its likely behavior in various environmental compartments. The presence of two amide functional groups and, critically, two terminal hydroxyethyl (B10761427) groups suggests that the molecule will exhibit a significant degree of polarity and water solubility.

A related compound, N1,N1,N6,N6-Tetrakis(2-hydroxyethyl)hexanediamide, which features four hydroxyethyl groups, is noted for its enhanced solubility in polar solvents. cymitquimica.com This suggests that this compound, with its two hydroxyl groups, will also be readily soluble in water. This high water solubility implies a low octanol-water partition coefficient (Kow), indicating a preference for aqueous environments over fatty tissues or organic matter in soil. wikipedia.org

Consequently, this compound is expected to be highly mobile in aquatic systems and in the soil column. Its potential for sorption to soil and sediment particles is likely to be low, as polar compounds tend not to bind strongly to organic matter, which is a primary driver of sorption for many organic pollutants. mdpi.com This high mobility could lead to its transport into groundwater and widespread distribution in surface waters.

Predicted Environmental Mobility of this compound

Environmental CompartmentPredicted MobilityRationale
WaterHighHigh predicted water solubility due to polar hydroxyl and amide groups.
SoilHighLow potential for sorption to soil organic matter due to polarity.
SedimentModerate to HighLikely to remain in the water column, with some potential for partitioning to sediments.
AirLowLow volatility is expected due to its molecular weight and polar functional groups.
BiotaLowA low octanol-water partition coefficient suggests a low potential for bioaccumulation in fatty tissues.

Biodegradation Studies and Identification of Microbial Degradation Products

Some aliphatic poly(ester-amides) have been shown to be readily degradable by microorganisms. capes.gov.br For instance, certain yeasts have been found to degrade these polymers. Conversely, studies on aliphatic segmented poly(ester amides) have indicated that their in vitro and in vivo degradation can be very slow. nih.gov The rate and extent of biodegradation are often dependent on the specific chemical structure of the compound and the environmental conditions.

Given the structure of this compound, it is plausible that microorganisms possessing amidase enzymes could hydrolyze the amide bonds. This would lead to the formation of adipic acid and N-(2-hydroxyethyl)amine. Further degradation of these initial products would then depend on the metabolic capabilities of the present microbial communities. Adipic acid is a naturally occurring compound and is generally considered to be biodegradable. N-(2-hydroxyethyl)amine would likely be further metabolized.

Potential Biodegradation Pathway of this compound

StepReactionPotential Products
1Amide HydrolysisAdipic acid and N-(2-hydroxyethyl)amine
2Further DegradationStandard cellular metabolites (e.g., CO2, H2O)

Hydrolytic Stability and Characterization of Hydrolysis Products

The amide bonds in this compound are susceptible to hydrolysis, a process that can occur both abiotically and be biologically mediated. The rate of hydrolysis is typically dependent on pH and temperature. Under neutral environmental conditions, the hydrolysis of aliphatic amides is generally slow. However, the process can be accelerated under acidic or alkaline conditions.

The primary products of the complete hydrolysis of this compound would be adipic acid and N-(2-hydroxyethyl)amine.

Hydrolysis Products of this compound

Starting CompoundHydrolysis Products
This compoundAdipic acid, N-(2-hydroxyethyl)amine

Photodegradation Mechanisms under Environmental Conditions

The photodegradation of organic compounds in the environment is driven by the absorption of solar radiation. For aliphatic amides, the primary photochemical processes that can occur upon absorption of ultraviolet (UV) light are Norrish Type I and Type II reactions.

The Norrish Type I reaction involves the cleavage of the bond between the carbonyl group and the nitrogen atom (the amide bond) or the bond between the carbonyl group and the adjacent carbon atom. umd.edu This cleavage results in the formation of free radicals, which can then participate in a variety of secondary reactions, leading to the degradation of the parent compound. umd.edu

The Norrish Type II reaction, which involves the abstraction of a hydrogen atom from the γ-carbon, is generally considered to be a less significant pathway for the photodecomposition of N-alkyl amides. umd.edu

Therefore, it is anticipated that the photodegradation of this compound in the environment, if it occurs, would primarily proceed through a Norrish Type I mechanism, leading to the fragmentation of the molecule. The presence of hydroxyl groups may also influence the photochemical behavior of the compound, potentially through reactions with photochemically generated reactive oxygen species in the environment.

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Methodologies and Process Intensification

The conventional synthesis of diamides often involves harsh reaction conditions and the use of hazardous reagents. Future research will likely pivot towards greener and more efficient synthetic strategies for n,n'-Bis(2-hydroxyethyl)hexanediamide.

One promising avenue is the exploration of enzymatic synthesis . Lipases, for instance, are known to catalyze amidation reactions under mild conditions and could be employed for the synthesis of this compound, offering high selectivity and reducing the environmental footprint of the process. Research into the enzymatic synthesis of various oligoamide polymer precursors is already underway, paving the way for the development of biocatalytic routes to specific diamides like this compound. nih.govbiorxiv.org

Process intensification represents another critical area of future research. This approach aims to develop smaller, more energy-efficient, and safer manufacturing processes. For the production of this compound, this could involve the use of microreactors, which offer superior heat and mass transfer, leading to higher yields and purity. Additionally, the development of continuous flow processes could replace traditional batch production, enabling more consistent product quality and reduced operational costs.

Research DirectionPotential AdvantagesKey Challenges
Enzymatic Synthesis Greener reaction conditions, high selectivity, reduced byproducts.Enzyme stability, cost, and reusability; optimization of reaction parameters.
Process Intensification Increased efficiency, lower energy consumption, enhanced safety, smaller footprint.Reactor design and scaling, process control and optimization.
Catalytic Routes Use of heterogeneous catalysts for easier separation and recycling.Catalyst development, activity, and stability under reaction conditions.

Discovery of Emerging Applications in Advanced and Smart Materials

The unique structure of this compound, with its hydroxyl end-groups, makes it an attractive building block for a variety of advanced and smart materials.

A significant area of exploration is its use as a crosslinker or chain extender in the development of novel polymers. A closely related compound, N,N,N′,N′-tetrakis[2-hydroxyethyl]-hexanediamide, has been identified as a hydroxyl-functional film-forming material, suggesting the potential of this compound in similar applications, such as in powder coatings. nih.gov Its incorporation into polyester (B1180765) or polyurethane backbones could lead to materials with enhanced thermal stability, mechanical properties, and chemical resistance.

Furthermore, the hydroxyl groups offer reactive sites for the development of smart materials . For instance, this compound could be incorporated into self-healing polymers. espublisher.comnih.govresearchgate.nettue.nlresearchgate.netacs.org The hydrogen bonding capabilities of the amide and hydroxyl groups could contribute to the reversible crosslinking necessary for self-repair mechanisms. Similarly, it could be a component in stimuli-responsive hydrogels , where changes in pH, temperature, or light could trigger a response, making them suitable for applications in drug delivery and tissue engineering. researchgate.netnih.gov

Potential ApplicationKey Features and Advantages
Crosslinker in Coatings Improved durability, chemical resistance, and thermal stability of powder coatings.
Self-Healing Polymers The hydroxyl and amide groups can participate in reversible hydrogen bonding, enabling the material to repair itself after damage.
Stimuli-Responsive Hydrogels Can be designed to respond to specific environmental triggers for applications in biomedicine and soft robotics.
Biodegradable Polymers The amide linkages can be susceptible to hydrolysis, offering a pathway to designing biodegradable materials. chemicalbook.comnih.govepa.gov

Integration of this compound Research with Circular Economy Principles

Aligning the production and lifecycle of this compound with the principles of a circular economy is a critical future research direction. This involves a shift from a linear "take-make-dispose" model to one that emphasizes recycling, reuse, and the use of renewable resources.

A key aspect of this is the development of bio-based synthetic routes . Adipic acid, a precursor to this compound, can be produced from renewable feedstocks such as lignin, which would significantly reduce the carbon footprint of the final product. nih.gov Life cycle assessments (LCA) will be crucial in evaluating the environmental impact of these bio-based production pathways compared to traditional petrochemical routes. biorxiv.orgnih.govresearchgate.netuu.nl

Another important area is the design of recyclable polymers incorporating this compound. Research into the chemical recycling of related monomers, such as bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) from PET waste, provides a model for how this compound-containing polymers could be designed for depolymerization and monomer recovery. mdpi.com Computational modeling and genetic algorithms are emerging as powerful tools for the in-silico design of such recyclable polymers. nih.gov

Circular Economy AspectResearch Focus
Bio-based Feedstocks Synthesis of adipic acid and other precursors from renewable resources like biomass.
Life Cycle Assessment (LCA) Evaluating the environmental impact of production, use, and end-of-life scenarios.
Design for Recyclability Developing polymers that can be chemically or mechanically recycled back to their constituent monomers.
Biodegradability Engineering polymers with controlled degradation profiles for specific applications.

Addressing Challenges and Identifying Interdisciplinary Research Frontiers

While the potential for this compound is significant, several challenges need to be addressed to realize its full translational opportunities. These challenges also represent exciting frontiers for interdisciplinary research.

A major challenge is the scalability and cost-effectiveness of novel synthetic methods. While enzymatic and catalytic routes are promising from a sustainability perspective, their industrial-scale implementation requires further research to improve efficiency and reduce costs. Techno-economic analyses will be essential to guide this research and identify the most viable production pathways.

The development of advanced materials incorporating this compound will require a deep understanding of structure-property relationships. This necessitates an interdisciplinary approach combining polymer chemistry, materials science, and computational modeling. For instance, computational studies can predict the properties of polymers derived from this compound, guiding experimental efforts towards materials with desired characteristics.

Furthermore, exploring the potential of this compound in biomedical applications , such as drug delivery systems and tissue engineering scaffolds, will require collaboration between chemists, biologists, and medical researchers. nih.govuu.nlnih.gov The biocompatibility and biodegradability of this compound-based polymers will be critical factors to investigate. Similarly, its potential use in electronics , for example in flexible substrates or sensors, would open up new avenues for research at the intersection of materials science and electrical engineering.

Research FrontierKey ChallengesInterdisciplinary Collaboration
Scalable Synthesis Cost-effective and efficient production at an industrial scale.Chemical Engineering, Biotechnology
Material Design Understanding and predicting the properties of new polymers.Polymer Chemistry, Materials Science, Computational Chemistry
Biomedical Applications Ensuring biocompatibility, biodegradability, and efficacy.Chemistry, Biology, Medicine
Advanced Electronics Developing materials with specific electronic and mechanical properties.Materials Science, Electrical Engineering

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N,N'-Bis(2-hydroxyethyl)hexanediamide in laboratory settings?

  • Methodological Answer: Synthesis typically involves amidation reactions between hexanedioic acid (adipic acid) and ethanolamine derivatives. A two-step process may include:

Esterification : Reacting adipic acid with ethanolamine in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions.

Purification : Recrystallization from ethanol or acetone to isolate the pure compound .

  • Characterization via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) confirms the structure by identifying hydroxyl (-OH) and amide (-CONH-) functional groups .

Q. How is This compound characterized using spectroscopic and chromatographic techniques?

  • FTIR : Detects amide C=O stretching (~1650 cm⁻¹) and hydroxyl O-H stretching (~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons and carbons to confirm the bis-hydroxyethyl substitution pattern (e.g., δ ~3.5 ppm for -CH₂-OH and δ ~2.3 ppm for -CH₂-CONH-) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 320.38 (C₁₄H₂₈N₂O₆) .

Q. What are the key physical properties of This compound relevant to experimental design?

  • Density : 1.239 g/cm³, critical for solubility studies in polar solvents (e.g., water, ethanol) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals melting points and decomposition temperatures, essential for handling during high-temperature reactions .

Q. How can researchers ensure stability during experimental handling of This compound?

  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
  • Inert Atmosphere : Use nitrogen or argon to avoid oxidation during reactions.
  • pH Control : Maintain neutral to slightly acidic conditions to preserve amide bonds .

Advanced Research Questions

Q. How can SHELX software be utilized in the crystallographic analysis of This compound?

  • Structure Solution : SHELXD (via WinGX) solves crystal structures using single-crystal X-ray diffraction data, resolving hydrogen-bonding networks between hydroxyl and amide groups .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen atom positions, achieving R-factors < 0.05 for high-resolution datasets .
  • Validation : ORTEP for Windows visualizes anisotropic thermal ellipsoids and intermolecular interactions .

Q. What computational approaches are suitable for modeling the conformational flexibility of This compound?

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) using AMBER or GROMACS to study hydrogen-bond dynamics.
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies and electrostatic potential surfaces .

Q. How can researchers assess the bioactivity of This compound in antimicrobial studies?

  • In Vitro Assays :

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth.
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Q. How should contradictory data in spectroscopic and crystallographic analyses be resolved?

  • Case Example : Discrepancies in hydroxyl group positioning (NMR vs. XRD) can arise from dynamic hydrogen bonding.
  • Resolution : Cross-validate with variable-temperature NMR and Hirshfeld surface analysis to identify temperature-dependent conformational changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.